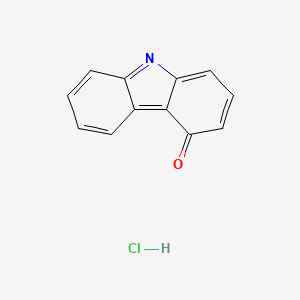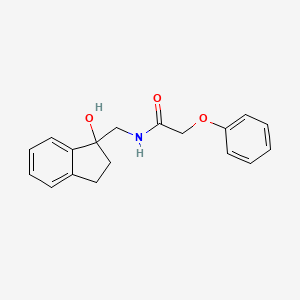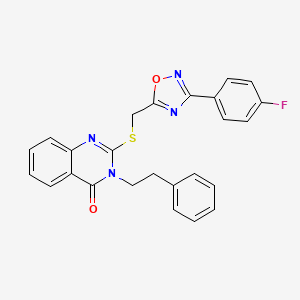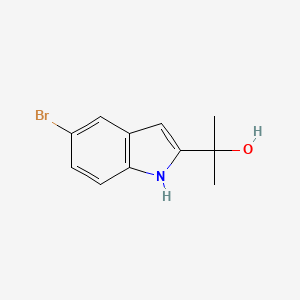
2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1170601-73-6 . It has a molecular weight of 289.2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[4-(1-piperidinyl)phenyl]acetamide hydrochloride . The InChI code is 1S/C13H17ClN2O.ClH/c14-10-13(17)15-11-4-6-12(7-5-11)16-8-2-1-3-9-16;/h4-7H,1-3,8-10H2,(H,15,17);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 289.2 .Applications De Recherche Scientifique
Antibacterial Activity
Compounds structurally related to 2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride have been investigated for their antibacterial properties. For instance, acetamide derivatives with piperidine and 1,3,4-oxadiazole heterocyclic cores, synthesized through a multi-step process, have demonstrated moderate inhibitory effects against various bacterial strains including Gram-negative ones. Specifically, a compound with a 2-methylphenyl group showed significant inhibitory activity against strains like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Antimicrobial Properties
Similar derivatives have also been evaluated for their antimicrobial activities. N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed effectiveness against pathogenic bacteria and Candida species. These compounds were found to be more effective against fungi than bacteria, with certain derivatives exhibiting significant anticandidal activity (Mokhtari & Pourabdollah, 2013).
Potential Pesticide Applications
N-derivatives of related compounds, characterized through X-ray powder diffraction, have been explored as potential pesticides. These organic compounds show promise in this area, though specific efficacy and application details are not detailed in the abstract (Olszewska et al., 2011).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of related compounds for various applications. For example, the practical process of synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described. This research could provide insights into the synthesis of 2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride (Guillaume et al., 2003).
Antimicrobial Synthesis Studies
Further studies have synthesized and characterized compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showcasing moderate antimicrobial activities against various strains including E. coli and Staphylococcus aureus (Ovonramwen et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)15-11-4-6-12(7-5-11)16-8-2-1-3-9-16;/h4-7H,1-3,8-10H2,(H,15,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSIXPFKBYVOAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B2414387.png)
![(E)-4-(Dimethylamino)-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylbut-2-enamide](/img/structure/B2414388.png)

![2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2414390.png)
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)
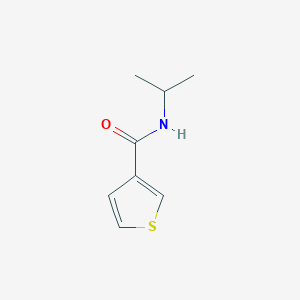
![N-(6-Methoxypyridin-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2414395.png)

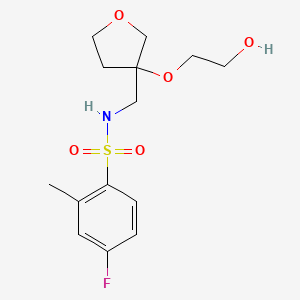
![5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole](/img/structure/B2414401.png)
